molecular formula C13H13N5O5S2 B193781 Cefdinir impurity C CAS No. 71091-93-5

Cefdinir impurity C

Katalognummer B193781
CAS-Nummer: 71091-93-5
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: FMPXXFJEIVCXCL-ODXWQDPNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefdinir impurity C is one of the impurities of Cefdinir , which is an antibiotic used to treat pneumonia, otitis media, strep throat, and cellulitis . The molecular formula of Cefdinir is C14H13N5O5S2 .


Synthesis Analysis

The synthesis of Cefdinir and its impurities has been studied in various papers . A stability-indicating, precise reversed-phase liquid chromatographic method was developed for the determination of Cefdinir in its different dosage forms . The method can successfully separate the drug from degradation products formed under stress conditions .


Chemical Reactions Analysis

The chemical reactions involving Cefdinir and its impurities have been analyzed in several studies . The retention times of Cefdinir and impurities detected in HPLC are shown in Table 4 .


Physical And Chemical Properties Analysis

Cefdinir is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .

Wissenschaftliche Forschungsanwendungen

Identification and Characterization

  • Cefdinir impurities, including Impurity C, have been isolated and characterized using preparative HPLC and spectral data (NMR, IR, MS). This research contributes to the understanding of Cefdinir's chemical composition and assists in the quality control of the drug (Rao et al., 2007).

Impact on Drug Sterilization Processes

  • Studies on gamma and electron beam sterilization of Cefdinir showed that while Cefdinir has acceptable radiation resistance, the nature of radiolytic related impurities, including Impurity C, indicates that the lactam ring is not highly susceptible to direct radiation attack (Singh et al., 2010).

Analytical Techniques for Impurity Identification

  • Advanced analytical methods like LC-MS and two-dimensional chromatographic correlation spectroscopy have been employed for recognizing impurity peaks of Cefdinir, including Impurity C. These techniques are crucial for quality control of pharmaceuticals (Chen et al., 2012).

Quantitative Structure Retention Relationship (QSRR)

  • QSRR models have been developed for cefdinir impurities, including Impurity C. These models help predict the chromatographic behavior of new impurities and evaluate the effectiveness of drug quality control methods (Wang et al., 2015).

Nanotechnology in Drug Delivery

  • Research into Cefdinir nanosuspensions for improved oral bioavailability shows that manipulating drug and impurity properties at the nanoscale can enhance drug delivery and effectiveness (Sawant et al., 2016).

Mass Spectral Profiling for Impurities

  • Mass spectral profiling techniques have been developed to differentiate β-lactams from ring-opened impurities, including those in Cefdinir. This is vital for precise pharmaceutical analysis (Wang et al., 2015).

Graphene Oxide in Drug Delivery

  • Studies using nanographene oxide to enhance the dissolution rate and antibacterial activity of Cefdinir show how nanomaterials can be used to improve the effectiveness of drugs like Cefdinir (Bali et al., 2021).

Capillary Electrophoresis in Impurity Profiling

  • Capillary electrophoresis is a key method in impurity profiling of drugs, including Cefdinir. This technique is essential for ensuring the purity and quality of pharmaceutical products (Shah et al., 2021).

Safety And Hazards

Cefdinir should be handled with care. It should be stored in tight, light-resistant containers . It should not be used in food, drug, pesticide, or biocidal product use .

Zukünftige Richtungen

The future directions for the study of Cefdinir and its impurities could involve further development and validation of methods for the determination of Cefdinir in bulk and dosage form . Additionally, comparative studies of anhydrous vs. monohydrate form could be conducted .

Eigenschaften

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6-/t7-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPXXFJEIVCXCL-ODXWQDPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl cefdinir

CAS RN

71091-93-5
Record name 3-Methyl cefdinir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071091935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYL CEFDINIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9Y9M0S93M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefdinir impurity C
Reactant of Route 2
Reactant of Route 2
Cefdinir impurity C
Reactant of Route 3
Cefdinir impurity C
Reactant of Route 4
Cefdinir impurity C
Reactant of Route 5
Cefdinir impurity C
Reactant of Route 6
Cefdinir impurity C

Citations

For This Compound
2
Citations
H Wang, H Huang, J Cao, D Chui, S Xiao - BioMed Research …, 2015 - hindawi.com
… to be formed from rearrangement of the said chain rather than from thiazine lactam [25] (Scheme S-6 R-2) because it was also observed in the CID spectrum of cefdinir impurity C (Mw, …
Number of citations: 6 www.hindawi.com
W Zhang, Q Hu, X Zhang, Y Li, M Wang, C Hu - Journal of Chromatography …, 2014 - Elsevier
The selection of RP-LC columns suitable for a particular analysis in official compendia is difficult as only a general description of the stationary phase in the description of a LC method …
Number of citations: 20 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.